molecular formula C14H7Cl2NO3 B14347716 3-(3,5-Dichlorophenyl)-1,3-benzoxazine-2,4-dione

3-(3,5-Dichlorophenyl)-1,3-benzoxazine-2,4-dione

Cat. No.: B14347716
M. Wt: 308.1 g/mol
InChI Key: YCVFGGWGJMTIHY-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1,3-benzoxazine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of benzoxazine derivatives, which are characterized by a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-1,3-benzoxazine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents. One common method includes the use of thionyl chloride to convert 3,5-dichlorobenzoic acid into 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with an appropriate amine in the presence of a base such as sodium hydroxide to form the desired benzoxazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1,3-benzoxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit essential bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenyl isocyanate
  • 3,5-Dichlorophenylhydrazine hydrochloride
  • 3,5-Dichlorophenyl isothiocyanate

Comparison

Compared to these similar compounds, 3-(3,5-Dichlorophenyl)-1,3-benzoxazine-2,4-dione is unique due to its benzoxazine ring structure. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C14H7Cl2NO3

Molecular Weight

308.1 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C14H7Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)20-14(17)19/h1-7H

InChI Key

YCVFGGWGJMTIHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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